molecular formula C9H6Cl2N2 B1285056 4-Amino-7,8-dichloroquinoline CAS No. 948293-25-2

4-Amino-7,8-dichloroquinoline

Cat. No. B1285056
CAS RN: 948293-25-2
M. Wt: 213.06 g/mol
InChI Key: LTNLLDGKTSLFRZ-UHFFFAOYSA-N
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Description

4-Amino-7,8-dichloroquinoline is a derivative of quinoline, which is used as a drug chloroquine phosphate intermediate . It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .


Synthesis Analysis

A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . An ANN-based QSAR model was built to predict the IC 50 values of each analog using the experimental values of other 4‐aminoquinolines as the training set . The analog that showed the greatest affinity and lowest IC 50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .


Molecular Structure Analysis

The molecular formula of 4-Amino-7,8-dichloroquinoline is C9H6Cl2N2 . The molecular weight is 198.049 .


Chemical Reactions Analysis

The synthesis of 4-Amino-7,8-dichloroquinoline involves a series of chemical reactions . The substitution of ketone α,β-unsaturated group on position 3 and the presence of a hydrogen, halogen or N-dimethyl groups as substituent in the aromatic ring appeared to be favorable for the potential antimalarial activity .

Scientific Research Applications

Quorum Sensing Inhibition

4-Amino-7,8-dichloroquinoline: derivatives have been studied for their potential as quorum sensing inhibitors . This application is particularly relevant in the fight against Pseudomonas aeruginosa , a multidrug-resistant pathogen. Compounds synthesized from 4-Amino-7,8-dichloroquinoline have shown promising results in preventing biofilm formation and eradicating pre-formed biofilms, as well as inhibiting virulence factors like pyocyanin .

Antimicrobial Activity

The antimicrobial properties of 4-Amino-7,8-dichloroquinoline derivatives have been explored, with some compounds displaying MIC values as low as 1.5 to 12.5 µg/mL . These compounds have been synthesized through nucleophilic aromatic substitution reactions and have shown activity against various bacterial strains, although they did not exhibit antifungal activity .

Anti-Microbial Hybrid Compounds

Hybrid compounds combining 4-Amino-7,8-dichloroquinoline with other molecules have been developed to enhance anti-microbial activity. These hybrids have been effective against common bacterial strains, showcasing the versatility of 4-Amino-7,8-dichloroquinoline as a scaffold for developing new antimicrobial agents .

Synthesis of Piperaquine

4-Amino-7,8-dichloroquinoline: has been used as a starting reagent in the synthesis of piperaquine , a drug used in combination therapies for the treatment of malaria. This highlights the compound’s role in the development of life-saving medications .

Safety and Hazards

4-Amino-7,8-dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesized 4-Amino-7,8-dichloroquinoline analog is much less toxic than chloroquine and that the nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used . Therefore, it is suggested that the analog could be a potential therapeutic option for COVID-19 .

Mechanism of Action

Target of Action

4-Amino-7,8-dichloroquinoline and its derivatives have been found to have a wide range of biological activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

It is known that the compound is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound may interact with its targets through similar nucleophilic substitution reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

These could include pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .

Pharmacokinetics

The pharmacokinetics of related 4-aminoquinolines such as chloroquine and amodiaquine have been well-studied .

Result of Action

It is known that some derivatives of 7-chloro-4-aminoquinolines have high antimicrobial potential . These compounds have been found to display minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . This suggests that 4-Amino-7,8-dichloroquinoline and its derivatives may have potent antimicrobial effects at the molecular and cellular levels.

Action Environment

It is known that the biological activity of 7-chloro-4-aminoquinoline derivatives can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds . This suggests that the action of 4-Amino-7,8-dichloroquinoline may also be influenced by similar structural and electronic factors.

properties

IUPAC Name

7,8-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLLDGKTSLFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589045
Record name 7,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7,8-dichloroquinoline

CAS RN

948293-25-2
Record name 7,8-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-25-2
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